Home > Products > Screening Compounds P23771 > I-mf myogenic repressor
I-mf myogenic repressor - 183511-66-2

I-mf myogenic repressor

Catalog Number: EVT-1512625
CAS Number: 183511-66-2
Molecular Formula: C17H23NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

I-mf was first characterized in a study published in 1996, where it was shown to interact with members of the MyoD family and inhibit their function through various mechanisms, including masking nuclear localization signals and interfering with DNA binding . It belongs to a broader category of myogenic repressors that include other proteins such as Id proteins and Twist .

Synthesis Analysis

The synthesis of I-mf involves complex regulatory mechanisms that are tightly controlled during muscle development. While specific synthetic pathways for I-mf have not been extensively detailed in the literature, its expression is regulated by various transcription factors that are activated during early embryonic stages. For instance, factors like Twist and Tinman have been implicated in regulating myogenic repressor genes, including I-mf, suggesting a sophisticated network of interactions that dictate its synthesis .

Methods and Technical Details

The synthesis can be studied using techniques such as quantitative reverse transcription polymerase chain reaction (RT-PCR) to measure mRNA levels and Western blotting for protein detection. Additionally, chromatin immunoprecipitation assays can elucidate the binding dynamics of transcription factors involved in I-mf regulation .

Molecular Structure Analysis

Structure Data

While specific structural data on I-mf are scarce, it is hypothesized that its structure includes helix-loop-helix motifs typical of many myogenic factors. Understanding its three-dimensional conformation would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

I-mf participates in several biochemical interactions that modulate myogenesis. Its primary role involves forming complexes with MRFs, which prevents their dimerization with E-proteins necessary for muscle gene activation. This competitive inhibition effectively halts the transcriptional program required for muscle differentiation.

Reactions and Technical Details

The interaction between I-mf and MRFs can be analyzed through co-immunoprecipitation assays to demonstrate physical binding. Furthermore, reporter gene assays can be employed to assess the functional consequences of I-mf expression on MRF activity .

Mechanism of Action

The mechanism by which I-mf exerts its repressive effects on myogenesis involves several steps:

  1. Binding: I-mf binds to MyoD family members.
  2. Cytoplasmic Retention: By masking nuclear localization signals, I-mf retains these factors in the cytoplasm.
  3. Inhibition of DNA Binding: It interferes with the ability of MyoD to bind to E-box sequences on target genes.
  4. Regulatory Feedback: The presence of I-mf ensures that myoblasts remain in a proliferative state until sufficient numbers are achieved for differentiation .

Process and Data

Studies have shown that overexpression of I-mf leads to decreased levels of muscle-specific gene expression, highlighting its role as a critical regulator during early muscle development stages .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Likely soluble in aqueous solutions typical for intracellular proteins.
  • Stability: Stability would depend on environmental conditions such as pH and temperature.

Relevant analyses may include thermal stability assays or circular dichroism spectroscopy to assess folding characteristics.

Applications

I-mf has significant implications in scientific research related to muscle development and regeneration. Understanding its role could lead to advancements in treating muscular dystrophies or enhancing muscle repair mechanisms post-injury.

Scientific Uses

  • Gene Therapy: Targeting I-mf pathways could provide new avenues for therapeutic interventions in muscle-wasting diseases.
  • Developmental Biology Studies: Researching I-mf can enhance our understanding of embryonic development processes related to skeletal muscle formation.
  • Biotechnology: Manipulating I-mf levels may improve outcomes in tissue engineering applications involving skeletal muscle .
Introduction to I-mf as a Myogenic Repressor

Discovery and Initial Characterization of I-mf (Inhibitor of MyoD Family)

I-mf (Inhibitor of MyoD family) was first identified in 1996 as a novel repressor of myogenesis during embryonic somite development. It is highly expressed in the sclerotome (ventral somite), contrasting with MyoD family transcription factors (MyoD, Myf5, myogenin) concentrated in the dermomyotome (dorsal somite). I-mf inhibits myogenic differentiation by physically interacting with MyoD family members through two primary mechanisms:

  • Cytoplasmic Sequestration: I-mf masks the nuclear localization signals (NLS) of MyoD proteins, trapping them in the cytoplasm and preventing nuclear translocation [1] [2].
  • DNA-Binding Interference: I-mf directly inhibits the DNA-binding activity of MyoD heterodimers, blocking their transactivation of muscle-specific genes [1] [6].

Genetic knockout studies in mice revealed I-mf’s role beyond myogenesis, with defects in vertebral and rib formation due to impaired cartilage development [6]. Table 1 summarizes key functional properties:

Table 1: Functional Mechanisms of I-mf

MechanismTargetBiological Consequence
Cytoplasmic retentionMyoD NLSPrevents nuclear import of myogenic factors
DNA-binding inhibitionMyoD–E protein complexesBlocks transactivation of muscle genes
Somite patterningVentral sclerotomeRestricts myogenesis to dorsal somite

Evolutionary Conservation and Structural Features of I-mf Proteins

I-mf (officially termed MDFI) and its homolog HIC (human I-mfa domain-containing protein) share a conserved I-mfa domain (cysteine-rich C-terminal region). Key structural and evolutionary features include:

  • Domain Architecture:
  • I-mfa domain: Contains 8 conserved cysteines coordinating zinc ions, critical for protein interactions (e.g., with MyoD, β-catenin, cyclin T1) [3] [7].
  • Central basic region: Binds nucleic acids and modulates subcellular localization [7].
  • Evolutionary Divergence: I-mf and HIC arose from chromosomal duplication but exhibit distinct expression patterns. I-mf is predominant in musculoskeletal tissues, while HIC is enriched in neural and hematopoietic lineages [3] [6].
  • Cross-Species Conservation: I-mfa domains are conserved in vertebrates (e.g., Xenopus XIC), with knockout models showing conserved roles in somite patterning and Wnt signaling [3] [7].

Table 2 compares domain organizations:

Table 2: Structural Domains of I-mf Family Proteins

ProteinI-mfa DomainCentral Basic RegionUnique Regions
I-mf (MDFI)C-terminal (Zn²⁺-binding)Arg/Lys-rich (aa 100–120)N-terminal repression domain
HICC-terminal (Zn²⁺-binding)Arg/Lys-rich (aa 150–170)Extended 3’ UTR (2.8 kb)

Functional Classification Within the bHLH Repressor Family

I-mf represents a non-canonical repressor within the basic helix-loop-helix (bHLH) regulatory network. Unlike DNA-binding repressors (e.g., Twist or Id), I-mf employs atypical mechanisms:

  • Repression via Protein Sequestration: Unlike Id proteins that sequester E-proteins, I-mf directly binds MyoD through its basic domain, preventing both nuclear import and DNA binding [1] [4].
  • Dual Roles in Signaling Pathways:
  • Wnt/β-catenin: I-mfa domain binds TCF/LEF transcription factors and Axin, inhibiting Wnt target genes [3] [5].
  • P-TEFb regulation: I-mfa domain interacts with cyclin T1/T2, repressing Tat-dependent HIV-1 transcription [3] [7].
  • Oncogenic Modulation: I-mf binds SERTA domain proteins (e.g., SEI-1/TRIP-Br1), repressing their transactivation of E2F-dependent cell cycle genes and potentially acting as a tumor suppressor [5].

I-mf’s multi-pathway involvement classifies it as a pleiotropic repressor coordinating myogenesis, viral transcription, and oncogenesis through scaffold-like interactions.

Properties

CAS Number

183511-66-2

Product Name

I-mf myogenic repressor

Molecular Formula

C17H23NO4

Synonyms

I-mf myogenic repressor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.